Diethylmethylpropylammonium bromide
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Overview
Description
Diethylmethylpropylammonium bromide is a quaternary ammonium compound with the chemical formula C8H20BrN and a molecular weight of 210.1551 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its structure, which includes a bromide ion and a positively charged ammonium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylmethylpropylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of diethylmethylamine with propyl bromide under controlled conditions. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethylmethylpropylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are new quaternary ammonium compounds with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Diethylmethylpropylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in studies involving cell membrane permeability and ion transport.
Mechanism of Action
The mechanism of action of diethylmethylpropylammonium bromide involves its interaction with cell membranes and ion channels. The positively charged ammonium ion can bind to negatively charged sites on cell membranes, altering their permeability. This can affect ion transport and cellular signaling pathways. The bromide ion may also play a role in modulating these effects .
Comparison with Similar Compounds
Tetramethylammonium Bromide: Similar in structure but with four methyl groups instead of ethyl and propyl groups.
Tetraethylammonium Bromide: Contains four ethyl groups, differing from the mixed alkyl groups in diethylmethylpropylammonium bromide.
Trimethylpropylammonium Bromide: Similar but with three methyl groups and one propyl group.
Uniqueness: this compound is unique due to its mixed alkyl group structure, which can influence its chemical reactivity and interactions with biological systems. This structural variation allows for specific applications that may not be achievable with other quaternary ammonium compounds .
Properties
CAS No. |
69286-10-8 |
---|---|
Molecular Formula |
C8H20BrN |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
diethyl-methyl-propylazanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-8-9(4,6-2)7-3;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IJJXIIFMAVRCIW-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(CC)CC.[Br-] |
Origin of Product |
United States |
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